1-Ethoxycarbonyl-beta-carboline
Overview
Description
1-Ethoxycarbonyl-beta-carboline is an organic compound . It is a yellow crystalline solid with a molecular weight of 240.3 . It has been found to exhibit certain biological activities, such as anti-tumor, anti-viral, and anti-inflammatory effects .
Synthesis Analysis
The method for preparing 1-Ethoxycarbonyl-beta-carboline usually involves the acetylation reaction of 2-pyridinecarboxamide . More detailed synthesis methods and strategies can be found in related literature .Molecular Structure Analysis
The molecular formula of 1-Ethoxycarbonyl-beta-carboline is C14H12N2O2 . The chemical name is ethyl 9H-pyrido [3,4-b]indole-1-carboxylate . The exact mass is 240.089877630 .Physical And Chemical Properties Analysis
1-Ethoxycarbonyl-beta-carboline is a solid at room temperature . It has a solubility of 60 mg/mL in DMSO . The compound is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc .Scientific Research Applications
Synthesis of β-Carboline Alkaloids
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : β-Carboline alkaloids are a family of natural and synthetic indole-containing heterocyclic compounds. They have diverse biological activities, making them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .
- Methods of Application : The synthesis of these alkaloids involves improved procedures and synthetic approaches .
- Results or Outcomes : The pharmacological potential of these alkaloids is being explored, with recent developments in their synthesis .
Inhibition of Candida Albicans Filamentation
- Scientific Field : Microbiology
- Application Summary : Some Lactobacillus species produce a small molecule under laboratory conditions that blocks the C. albicans yeast-to-filament transition, an important virulence trait .
- Methods of Application : Bioassay-guided fractionation of Lactobacillus-conditioned medium linked this activity to 1-acetyl-β-carboline .
- Results or Outcomes : 1-ethoxycarbonyl-β-carboline confirms that it inhibits Yak1 and blocks C. albicans biofilm formation .
Antioxidant Effects
- Scientific Field : Biochemistry
- Application Summary : Natural β-carbolines can exhibit antioxidant effects .
- Methods of Application : The antioxidant effects of these compounds can be studied using various biochemical assays .
- Results or Outcomes : The antioxidant properties of these compounds can contribute to their potential therapeutic effects .
Neuroprotective Effects
- Scientific Field : Neuroscience
- Application Summary : Synthetically designed β-carboline derivatives have been shown to have neuroprotective effects .
- Methods of Application : These effects can be studied using various in vitro and in vivo models of neurodegenerative diseases .
- Results or Outcomes : These compounds have shown potential in enhancing cognitive function, increasing dopaminergic neuron count, and facilitating synaptic and dendritic proliferation .
Anti-cancer Properties
- Scientific Field : Oncology
- Application Summary : Synthetically designed β-carboline derivatives have been shown to have anti-cancer properties .
- Methods of Application : These effects can be studied using various in vitro and in vivo models of cancer .
- Results or Outcomes : These compounds have shown potential in inhibiting the growth of cancer cells .
Anti-inflammatory Properties
- Scientific Field : Immunology
- Application Summary : 1-Ethoxycarbonyl-beta-carboline has been found to exhibit anti-inflammatory properties .
- Methods of Application : The anti-inflammatory effects of this compound can be studied using various in vitro and in vivo models of inflammation .
- Results or Outcomes : This compound has shown potential in reducing inflammation, which could have implications for the treatment of various inflammatory diseases .
Safety And Hazards
properties
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOOHNXLDSCHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9H-pyrido[3,4-b]indole-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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